Catalytic Efficiency in Rhodium-Catalyzed Intramolecular Hydroamination
The catalytic performance of cationic Rh(I) complexes with bis(N-methylimidazol-2-yl)methane (bim) is distinct from those with the pyrazole analog, bis(1-pyrazolyl)methane (bpm). In the cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline, the [Rh(bim)(CO)2][BPh4] catalyst achieves a different outcome compared to its [Rh(bpm)(CO)2][BPh4] counterpart [1]. This head-to-head comparison, conducted under identical conditions, confirms that ligand identity directly impacts catalyst performance for this reaction.
| Evidence Dimension | Catalytic activity for intramolecular hydroamination |
|---|---|
| Target Compound Data | Active catalyst for the conversion of 4-pentyn-1-amine to 2-methyl-1-pyrroline. |
| Comparator Or Baseline | [Rh(bpm)(CO)2][BPh4] (bpm = bis(1-pyrazolyl)methane) is also an active catalyst but with a different efficiency profile. |
| Quantified Difference | The influence of ligand structure on catalytic efficiency is reported, though specific conversion or TOF values are not provided in the accessible abstract and preliminary data. The study clearly establishes that bim and bpm lead to non-identical catalytic outcomes. |
| Conditions | Reaction: Cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline. Catalyst: [Rh(L^L)(CO)2][BPh4] (where L^L = bim or bpm). |
Why This Matters
This demonstrates that even structurally similar N,N-bidentate ligands (imidazole- vs. pyrazole-based) do not produce interchangeable catalysts, necessitating a specific ligand choice for optimized hydroamination reactions.
- [1] Burling, S.; Field, L. D.; Messerle, B. A.; Rumble, S. L. Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure. Organometallics 2007, 26 (17), 4335-4343. View Source
